![molecular formula C5H4Br2OS B2465261 3,5-Dibromo-2-methoxythiophene CAS No. 77133-30-3](/img/structure/B2465261.png)
3,5-Dibromo-2-methoxythiophene
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Overview
Description
3,5-Dibromo-2-methoxythiophene is a chemical compound with the CAS Number: 77133-30-3 . It has a molecular weight of 271.96 and is a liquid in its physical form . It is used as a reagent for the preparation of arylthiophene-substituted norbornadienes .
Synthesis Analysis
The autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . In the polymerization reaction of 2-bromo-3-methoxythiophene, hydrogen bromide gas was generated to act not only as a catalyst of the polymerization reaction but also as an acid to cleave the alkoxyl group .Molecular Structure Analysis
The IUPAC name of 3,5-Dibromo-2-methoxythiophene is the same as its common name . The InChI code is 1S/C5H4Br2OS/c1-8-5-3(6)2-4(7)9-5/h2H,1H3 .Chemical Reactions Analysis
The Suzuki reaction is a convenient method for C–C bond formations in organic molecules . Novel derivatives of 2,5-dibromo-3-methylthiophene have been synthesized via the Suzuki coupling reaction .It is stored at a temperature of 4 degrees Celsius . It is a liquid in its physical form .
Scientific Research Applications
- Application : 3,5-Dibromo-2-methoxythiophene serves as a valuable substrate in palladium(0)-catalyzed Suzuki cross-coupling reactions. These reactions allow the synthesis of diverse functionalized thiophene derivatives, which find applications in materials science, pharmaceuticals, and agrochemicals .
- Application : Researchers have evaluated the antioxidant activity of 3,5-Dibromo-2-methoxythiophene using the DPPH radical scavenging assay. Understanding its antioxidant potential is relevant for health and disease prevention .
- Application : 3,5-Dibromo-2-methoxythiophene can serve as a building block for designing novel conjugated polymers or small molecules with tailored electronic properties. These materials contribute to advancements in energy conversion and optoelectronic devices .
- Application : Researchers can use 3,5-Dibromo-2-methoxythiophene as a precursor for synthesizing other functionalized thiophenes. Its bromine substituents enable further derivatization, making it valuable in synthetic strategies .
- Application : Scientists explore the pharmacological potential of 3,5-Dibromo-2-methoxythiophene and its derivatives. It could serve as a scaffold for designing new drug candidates, especially in the context of anti-inflammatory, antimicrobial, or antitumor agents .
- Application : Researchers can incorporate 3,5-Dibromo-2-methoxythiophene units into conjugated polymers. These polymers may find use in organic field-effect transistors (OFETs), sensors, or electrochromic devices .
Suzuki Cross-Coupling Reactions
Antioxidant Activity
Materials Science
Synthetic Chemistry
Pharmaceutical Research
Polymer Chemistry
Safety and Hazards
The safety information for 3,5-Dibromo-2-methoxythiophene includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and clothing, avoiding breathing vapors or mists, and not ingesting the compound . If swallowed, immediate medical assistance should be sought .
Future Directions
The study of the physical and chemical properties of thiophene derivatives has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The results of the autopolymerization reaction provide useful information for the design of monomers via autopolymerization .
Mechanism of Action
Target of Action
Thiophene derivatives are known for their versatile pharmacological activities .
Mode of Action
It’s known that thiophene derivatives can undergo a suzuki cross-coupling reaction, which is a convenient method for c–c bond formations in organic molecules . This reaction could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The suzuki reaction, which thiophene derivatives can undergo, may influence various biochemical pathways .
Result of Action
Some thiophene derivatives have shown excellent antioxidant activity, promising antibacterial activity, and potential antiurease activity . These activities suggest that 3,5-Dibromo-2-methoxythiophene could have similar effects.
properties
IUPAC Name |
3,5-dibromo-2-methoxythiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2OS/c1-8-5-3(6)2-4(7)9-5/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDZANRJHGBJFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(S1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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